
tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-3-éthynyl-4-hydroxypyrrolidine-1-carboxylate de tert-butyle est un composé chimique qui présente un groupe ester tert-butyle attaché à un cycle pyrrolidine. Le composé est caractérisé par sa stéréochimie spécifique, la configuration (3S,4R) indiquant l’arrangement spatial de ses substituants. Ce composé est intéressant dans divers domaines de la chimie et de la biologie en raison de ses caractéristiques structurelles et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Une méthode courante implique l’utilisation de systèmes de micro-réacteurs à écoulement, qui permettent une synthèse efficace et durable des esters tert-butyliques . Les conditions réactionnelles incluent souvent l’utilisation d’alcool tert-butylique et de catalyseurs appropriés pour faciliter le processus d’estérification.
Méthodes de production industrielle
Dans un environnement industriel, la production d’esters tert-butyliques, y compris le (3S,4R)-3-éthynyl-4-hydroxypyrrolidine-1-carboxylate de tert-butyle, peut être réalisée par des procédés en écoulement continu. Ces méthodes offrent des avantages tels qu’une efficacité accrue, une évolutivité et un impact environnemental réduit par rapport aux procédés par lots traditionnels .
Analyse Des Réactions Chimiques
Types de réactions
(3S,4R)-3-éthynyl-4-hydroxypyrrolidine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le groupe éthynyle peut être réduit en alcène ou en alcane.
Substitution : Le groupe ester tert-butyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium pour l’oxydation, des agents réducteurs comme l’hydrogène gazeux pour la réduction, et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et l’utilisation de solvants pour faciliter les réactions.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle produirait une cétone ou un aldéhyde, tandis que la réduction du groupe éthynyle produirait un alcène ou un alcane.
Applications De Recherche Scientifique
(3S,4R)-3-éthynyl-4-hydroxypyrrolidine-1-carboxylate de tert-butyle a plusieurs applications en recherche scientifique :
Mécanisme D'action
Le mécanisme par lequel (3S,4R)-3-éthynyl-4-hydroxypyrrolidine-1-carboxylate de tert-butyle exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un activateur des enzymes, selon sa structure et la nature de l’enzyme cible . Les voies impliquées comprennent souvent des processus métaboliques et de signalisation clés, ce qui fait du composé un outil précieux pour étudier les mécanismes biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- (3S,4R)-3-amino-4-fluoro-pipéridine-1-carboxylate de tert-butyle
- Éther méthyl tert-butylique (MTBE)
- Éther éthyl tert-butylique (ETBE)
Unicité
(3S,4R)-3-éthynyl-4-hydroxypyrrolidine-1-carboxylate de tert-butyle est unique en raison de sa stéréochimie spécifique et de la présence de groupes éthynyle et hydroxyle. Ces caractéristiques confèrent des profils de réactivité et d’interaction distincts par rapport à d’autres composés similaires, ce qui le rend particulièrement précieux dans les applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
tert-butyl (3S,4R)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h1,8-9,13H,6-7H2,2-4H3/t8-,9-/m0/s1 |
Clé InChI |
VYMZWRJFUIFDAW-IUCAKERBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C#C |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


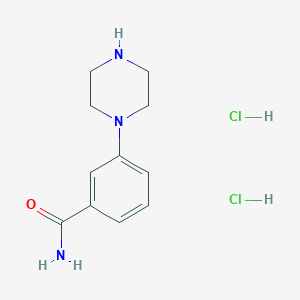
![2H-Pyrrolo[2,3-D]thiazole](/img/structure/B11767667.png)
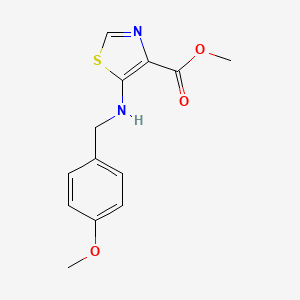
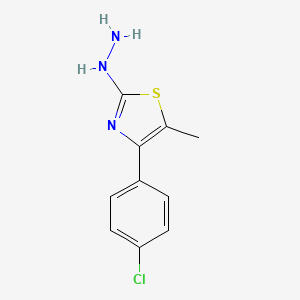
![4,7-Dibromobenzo[c]thiophene](/img/structure/B11767680.png)

![4-Methyl-N-(7-(2-phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11767688.png)
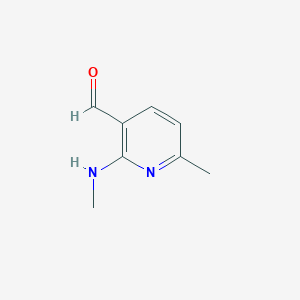
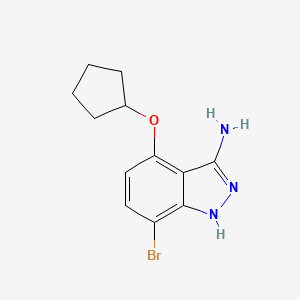
![1-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B11767702.png)

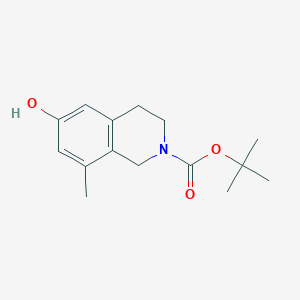
![Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11767727.png)
![4-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11767733.png)
